4-Hexylbenzoic acid
Overview
Description
4-Hexylbenzoic acid: is an organic compound with the molecular formula C13H18O2 . It is a derivative of benzoic acid, where a hexyl group is attached to the para position of the benzene ring. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.
Scientific Research Applications
4-Hexylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Safety and Hazards
Mechanism of Action
Target of Action
4-Hexylbenzoic acid (HBA) has been identified as a substrate of CYP102A1 , a medium- to long-chain fatty acid hydroxylase . This enzyme is known for its ability to accept a wide range of non-natural substrates .
Mode of Action
HBA interacts with CYP102A1 in the active site of the enzyme . The binding affinity (Kd) of HBA to CYP102A1 is approximately 2.6 ± 0.1 μM . The interaction between HBA and CYP102A1 leads to the consumption of NADPH, a crucial cofactor in many biochemical reactions .
Biochemical Pathways
Upon interaction with CYP102A1, HBA undergoes hydroxylation . Specifically, HBA is converted into ω−1- and ω−2-hydroxyhexylbenzoic acid . This conversion is part of the broader metabolic pathway involving CYP102A1, which is known for its role in the hydroxylation of medium- to long-chain saturated fatty acids .
Pharmacokinetics
The pharmacokinetics of HBA involve its conversion into hydroxylated products. During whole-cell biotransformations, 86% conversion of 5 mM HBA was observed, producing 3.8 mM ω−2- and 0.5 mM ω−1-hydroxyhexylbenzoic acid in 4 hours . This suggests that HBA has a high bioavailability when metabolized by cells expressing CYP102A1 .
Result of Action
The hydroxylation of HBA results in the formation of ω−1- and ω−2-hydroxyhexylbenzoic acid . These hydroxylated products are the direct molecular effects of HBA’s action. On a cellular level, the conversion of HBA can impact various metabolic processes due to the role of CYP102A1 in fatty acid metabolism .
Action Environment
The action of HBA is influenced by the presence of CYP102A1, indicating that the cellular environment plays a crucial role in its efficacy . Furthermore, the stability of HBA and its resulting products may be affected by various environmental factors such as pH, temperature, and the presence of other metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexylbenzoic acid can be synthesized through the reaction of benzoic acid with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Hexylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of hexylbenzoic acid derivatives.
Reduction: Formation of hexylbenzyl alcohol or hexylbenzene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Comparison with Similar Compounds
4-Octylbenzoic acid: Similar structure with an octyl group instead of a hexyl group.
4-Decylbenzoic acid: Contains a decyl group in place of the hexyl group.
4-Hydroxybenzoic acid: Has a hydroxyl group instead of a hexyl group.
Uniqueness: 4-Hexylbenzoic acid is unique due to its specific alkyl chain length, which imparts distinct liquid crystalline properties. This makes it particularly valuable in the development of advanced materials for electronic and display technologies .
Properties
IUPAC Name |
4-hexylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEPWESLFZVUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066720 | |
Record name | Benzoic acid, 4-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21643-38-9 | |
Record name | 4-Hexylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21643-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hexylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HEXYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF567YY01P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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